molecular formula C17H30N2O2 B5683333 N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]cycloheptanecarboxamide

N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]cycloheptanecarboxamide

Cat. No.: B5683333
M. Wt: 294.4 g/mol
InChI Key: DBXBSHVMUJHOHY-HOTGVXAUSA-N
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Description

N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]cycloheptanecarboxamide is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring and a cycloheptane carboxamide group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]cycloheptanecarboxamide typically involves the construction of the pyrrolidine ring followed by the introduction of the acetyl and propyl groups. One common method includes the use of chiral starting materials to ensure the correct stereochemistry. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]cycloheptanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]cycloheptanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]cycloheptanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives and cycloheptane carboxamides, such as:

  • N-[(3R,4S)-1-acetyl-4-methylpyrrolidin-3-yl]cycloheptanecarboxamide
  • N-[(3R,4S)-1-acetyl-4-ethylpyrrolidin-3-yl]cycloheptanecarboxamide

Uniqueness

N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]cycloheptanecarboxamide is unique due to its specific stereochemistry and the presence of both the pyrrolidine and cycloheptane carboxamide groups

Properties

IUPAC Name

N-[(3R,4S)-1-acetyl-4-propylpyrrolidin-3-yl]cycloheptanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H30N2O2/c1-3-8-15-11-19(13(2)20)12-16(15)18-17(21)14-9-6-4-5-7-10-14/h14-16H,3-12H2,1-2H3,(H,18,21)/t15-,16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXBSHVMUJHOHY-HOTGVXAUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1NC(=O)C2CCCCCC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1NC(=O)C2CCCCCC2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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